molecular formula C8H12O2 B15322860 1-(Oxan-3-yl)prop-2-en-1-one

1-(Oxan-3-yl)prop-2-en-1-one

Cat. No.: B15322860
M. Wt: 140.18 g/mol
InChI Key: HXHBCWBCBNCHEV-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones, characterized by the presence of a carbonyl group conjugated with a double bond This compound is of interest due to its unique structure, which combines an oxane ring with a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-3-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base. For instance, the reaction between 3-hydroxypropanal and acetone in the presence of sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxan-3-yl)prop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(Tetrahydro-2H-pyran-3-yl)propan-2-one: Similar structure but with a different functional group.

    (E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a thiophene ring instead of an oxane ring.

    (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a chlorothiophene ring.

Uniqueness: 1-(Oxan-3-yl)prop-2-en-1-one is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(oxan-3-yl)prop-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-2-8(9)7-4-3-5-10-6-7/h2,7H,1,3-6H2

InChI Key

HXHBCWBCBNCHEV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCOC1

Origin of Product

United States

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